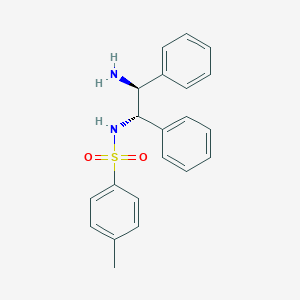

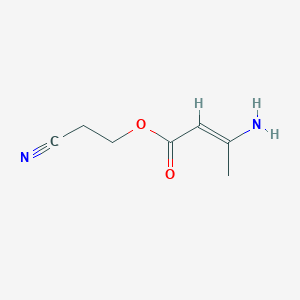

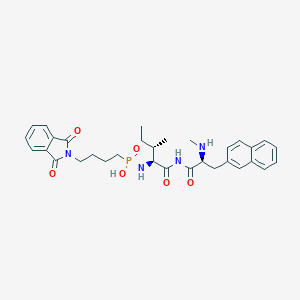

(E)-2-Cyanoethyl 3-AMinobut-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

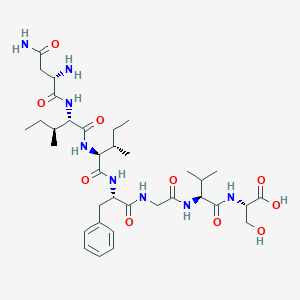

The compound "(E)-2-Cyanoethyl 3-Aminobut-2-enoate" is a multifunctional molecule that serves as a versatile synthon for the preparation of various polyfunctional heterocyclic systems. It is closely related to compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, which have been utilized to synthesize a range of heterocycles including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles .

Synthesis Analysis

The synthesis of related compounds involves the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. This process demonstrates the potential for creating (E)-2-Cyanoethyl 3-Aminobut-2-enoate through similar synthetic routes, highlighting the importance of stereochemistry in the synthesis of such compounds . Additionally, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides insights into the preparation of cyanoethyl aminobutenoates by reacting lithium salts of ethyl cyanoacetate with appropriate reagents .

Molecular Structure Analysis

The molecular structure of related cyanoethyl aminobutenoates has been characterized using various spectroscopic techniques, including IR, UV, and NMR. For instance, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was elucidated, revealing the existence of the compound in the solid state as the enamine tautomer with specific bond distances for C=C and C–N . Theoretical studies, such as those performed on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, complement experimental findings by providing calculated vibrational frequencies and geometric parameters .

Chemical Reactions Analysis

The reactivity of cyanoethyl aminobutenoates is highlighted by their participation in various chemical reactions. For example, ethyl 3-aminobut-2-enoates have been shown to undergo highly regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, leading to the formation of trisubstituted chromanes with defined stereochemistry . Furthermore, the asymmetric [4+1] annulation of Morita-Baylis-Hillman carbonates with dicyano-2-methylenebut-3-enoates demonstrates the potential for constructing complex molecules with stereogenic centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoethyl aminobutenoates are influenced by their molecular structure and the nature of their substituents. The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, for instance, is governed by non-conventional interactions such as Nπ and Oπ interactions, as well as hydrogen bonding, which affect the compound's solid-state properties . Theoretical and experimental studies provide a comprehensive understanding of these properties, as seen in the spectroscopic and theoretical analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate .

Applications De Recherche Scientifique

Crystal Packing Interactions

(E)-2-Cyanoethyl 3-Aminobut-2-enoate and its derivatives exhibit unique interactions in crystal packing. Zhang et al. (2011) described rare N⋯π and O⋯π interactions in ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which are vital for their crystal structure formation (Zhang, Wu, & Zhang, 2011).

Stereochemistry in Chemical Reactions

Ethyl 3-aminobut-2-enoates show highly regio- and stereoselective addition reactions. Korotaev et al. (2013) demonstrated this through their reaction with 2-substituted 3-nitro-2H-chromenes, establishing the stereochemistry of the products via X-ray diffraction analysis (Korotaev et al., 2013).

Synthesis of Polyfunctional Heterocyclic Systems

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a variant of (E)-2-Cyanoethyl 3-Aminobut-2-enoate, has been used as a versatile synthon for the preparation of various polysubstituted heterocyclic systems. Pizzioli et al. (1998) explored its utility in synthesizing pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other compounds (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Propriétés

IUPAC Name |

2-cyanoethyl (E)-3-aminobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRICXKOUIGOK-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OCCC#N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyanoethyl 3-AMinobut-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)